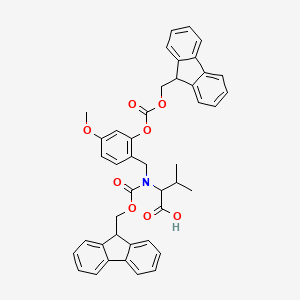

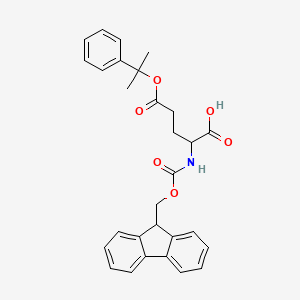

Fmoc-Glu(OPp)-OH;Fmoc-Glu(O-2-PhiPr)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Glu(OPp)-OH et Fmoc-Glu(O-2-PhiPr)-OH sont des dérivés de l'acide glutamique utilisés dans la synthèse peptidique. Ces composés sont particulièrement utiles dans la synthèse peptidique en phase solide en raison de leur capacité à protéger les chaînes latérales des acides aminés pendant le processus de synthèse.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Fmoc-Glu(OPp)-OH et de Fmoc-Glu(O-2-PhiPr)-OH implique la protection des chaînes latérales de l'acide glutamique. Le processus commence généralement par la protection Fmoc du groupe amino, suivie de la protection sélective des groupes carboxyle. Le groupe ester 2-phénylisopropyle peut être éliminé sélectivement sur la résine avec 1 % d'acide trifluoroacétique dans le dichlorométhane en présence de groupes protecteurs de chaîne latérale standard à base de t-butyle .

Méthodes de production industrielle

La production industrielle de ces composés suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle pour garantir une grande pureté et un rendement élevé. Les composés sont généralement stockés à -15 °C à -25 °C pour maintenir leur stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-Glu(OPp)-OH et Fmoc-Glu(O-2-PhiPr)-OH subissent principalement des réactions de déprotection. Le groupe ester 2-phénylisopropyle peut être éliminé sélectivement à l'aide d'acide trifluoroacétique dans le dichlorométhane. Ces composés sont également impliqués dans des réactions de formation de liaison peptidique pendant la synthèse peptidique en phase solide .

Réactifs et conditions courants

Déprotection : 1 % d'acide trifluoroacétique dans le dichlorométhane.

Formation de liaison peptidique : Réactifs de couplage peptidique standard tels que HBTU, HATU ou DIC en présence d'une base comme DIPEA

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont les acides aminés déprotégés et les peptides souhaités avec des séquences spécifiques .

Applications de recherche scientifique

Fmoc-Glu(OPp)-OH et Fmoc-Glu(O-2-PhiPr)-OH sont largement utilisés dans la synthèse de peptides cycliques, qui ont des applications dans le développement de médicaments et la recherche biochimique. Ces composés sont également utilisés dans l'étude des interactions protéines-protéines et le développement de thérapeutiques à base de peptides .

Mécanisme d'action

Le principal mécanisme d'action de ces composés est leur capacité à protéger les chaînes latérales de l'acide glutamique pendant la synthèse peptidique. Les groupes protecteurs empêchent les réactions secondaires indésirables, permettant la formation sélective de liaisons peptidiques. Le groupe ester 2-phénylisopropyle peut être éliminé sélectivement, ce qui permet la synthèse de peptides cycliques tête-à-queue .

Applications De Recherche Scientifique

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are widely used in the synthesis of cyclic peptides, which have applications in drug development and biochemical research. These compounds are also used in the study of protein-protein interactions and the development of peptide-based therapeutics .

Mécanisme D'action

The primary mechanism of action of these compounds is their ability to protect the side chains of glutamic acid during peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The 2-phenylisopropyl ester group can be selectively removed, enabling the synthesis of head-to-tail cyclic peptides .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Glu(OtBu)-OH : Un autre dérivé de l'acide glutamique utilisé dans la synthèse peptidique avec l'ester tert-butyle comme groupe protecteur.

Fmoc-Glu(OAll)-OH : Utilise l'ester allylique comme groupe protecteur.

Unicité

Fmoc-Glu(OPp)-OH et Fmoc-Glu(O-2-PhiPr)-OH sont uniques en raison de leurs propriétés de déprotection sélective, ce qui les rend idéaux pour la synthèse de peptides cycliques. Le groupe ester 2-phénylisopropyle offre un équilibre entre la stabilité pendant la synthèse et la facilité d'élimination dans des conditions douces .

Propriétés

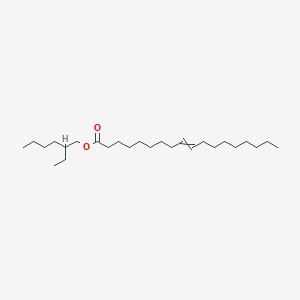

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)

![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)

![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)

![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)